1-Benzyl-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-Benzyl-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound with a complex structure that includes a benzyl group, a cyclopropyl group, and a pyrrolidinone ring
Preparation Methods
The synthesis of 1-Benzyl-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, typically using benzyl chloride in the presence of a base.
Urea Formation: The final step involves the formation of the urea moiety, which can be achieved by reacting the intermediate with an isocyanate or by using phosgene and ammonia.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for scalability.
Chemical Reactions Analysis
1-Benzyl-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl positions, using reagents like sodium hydride or lithium diisopropylamide.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Scientific Research Applications
1-Benzyl-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the urea moiety can form hydrogen bonds with active site residues. The cyclopropyl group may contribute to the compound’s stability and rigidity, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1-Benzyl-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea can be compared with other similar compounds, such as:
1-Benzyl-3-(5-oxopyrrolidin-3-yl)urea: Lacks the cyclopropyl group, which may result in different binding properties and biological activities.
1-Benzyl-3-(1-cyclopropyl-5-oxopyrrolidin-2-yl)urea: The position of the carbonyl group is different, potentially affecting the compound’s reactivity and interaction with biological targets.
The presence of the cyclopropyl group in this compound distinguishes it from these similar compounds, potentially offering unique advantages in terms of stability and binding affinity.
Properties
IUPAC Name |
1-benzyl-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14-8-12(10-18(14)13-6-7-13)17-15(20)16-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKSRBLOIBFTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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